N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide
CAS No.: 1040639-50-6
Cat. No.: VC8197651
Molecular Formula: C21H22N4O5S2
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-50-6 |
|---|---|
| Molecular Formula | C21H22N4O5S2 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H22N4O5S2/c26-19(24-10-12-25(13-11-24)20(27)18-7-4-14-30-18)9-8-16-15-31-21(22-16)23-32(28,29)17-5-2-1-3-6-17/h1-7,14-15H,8-13H2,(H,22,23) |
| Standard InChI Key | GLSIMVUBWFPMPS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
| Canonical SMILES | C1CN(CCN1C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Introduction
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide is a synthetic organic compound that integrates multiple functional groups, including a thiazole ring, a benzenesulfonamide moiety, and a furan-carbonyl-piperazine structure. This complex molecular architecture suggests potential applications in medicinal chemistry, particularly in antimicrobial, antiproliferative, or enzyme inhibition studies. The compound's structure reflects its potential for diverse biological interactions due to its heterocyclic components and sulfonamide functionality.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions combining heterocyclic chemistry and amide bond formation:
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Thiazole Derivative Formation: The thiazole core is synthesized through cyclization reactions involving sulfur-containing precursors.
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Furan-Carbonyl Piperazine Integration: The furan-carbonyl group is introduced via acylation of piperazine using furan-2-carbonyl chloride.
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Coupling with Benzenesulfonamide: The final step involves coupling the intermediate with a benzenesulfonamide derivative under appropriate conditions (e.g., using a coupling agent like HATU).
Biological Relevance
The structural features of N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide indicate potential pharmacological applications:
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Antimicrobial Activity:
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Anticancer Potential:
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Enzyme Inhibition:
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Piperazine derivatives are often explored for their role as enzyme inhibitors due to their ability to mimic natural substrates.
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Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to functional groups. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects characteristic vibrations (e.g., sulfonamide NH stretch). |
Potential Applications
Given its structure, the compound could be explored for:
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Development of new antibiotics targeting resistant bacterial strains.
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Design of anticancer agents focusing on receptor-specific inhibition.
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Use as a molecular scaffold for further drug optimization.
Comparative Data Table
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